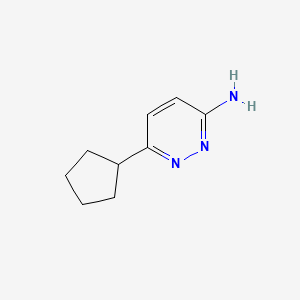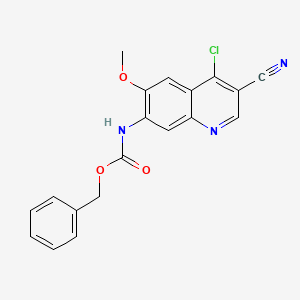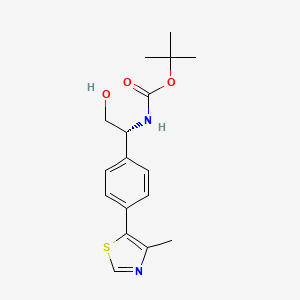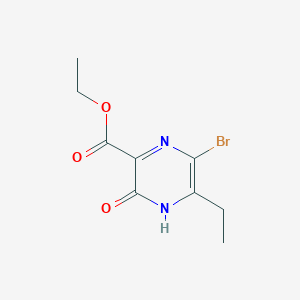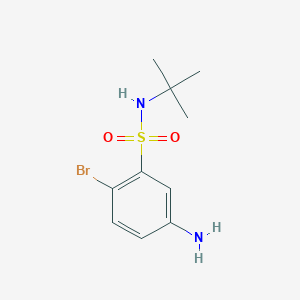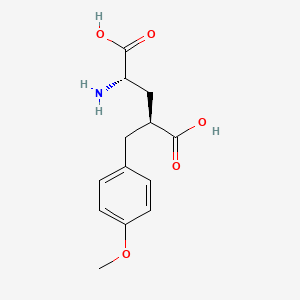
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxybenzyl group attached to the fourth carbon of L-glutamic acid, a naturally occurring amino acid. The presence of the methoxybenzyl group imparts distinct chemical properties to the molecule, making it a subject of study in organic synthesis, medicinal chemistry, and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(4-Methoxybenzyl)-L-glutamic acid typically involves the protection of functional groups, selective reactions, and deprotection steps. One common method includes the use of 4-methoxybenzyl chloride as a starting material, which undergoes nucleophilic substitution with L-glutamic acid derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
化学反应分析
Types of Reactions
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxyl groups of L-glutamic acid can be reduced to primary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl-L-glutamic acid or 4-carboxybenzyl-L-glutamic acid.
Reduction: Formation of 4-(4-methoxybenzyl)-L-glutamyl alcohol.
Substitution: Formation of 4-(substituted benzyl)-L-glutamic acid derivatives.
科学研究应用
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
作用机制
The mechanism of action of (4S)-4-(4-Methoxybenzyl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of the target’s function. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)acryloyl derivatives: These compounds share the methoxybenzyl group but differ in their core structure and reactivity.
4-Methoxyphenylamino derivatives: These compounds have similar functional groups but different overall structures and applications.
Uniqueness
(4S)-4-(4-Methoxybenzyl)-L-glutamic acid is unique due to its combination of the methoxybenzyl group with L-glutamic acid, providing distinct chemical and biological properties
属性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
(2S,4S)-2-amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO5/c1-19-10-4-2-8(3-5-10)6-9(12(15)16)7-11(14)13(17)18/h2-5,9,11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1 |
InChI 键 |
SYKFASMHVYADIW-ONGXEEELSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
规范 SMILES |
COC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


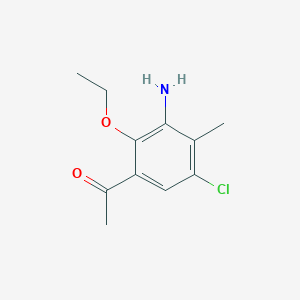
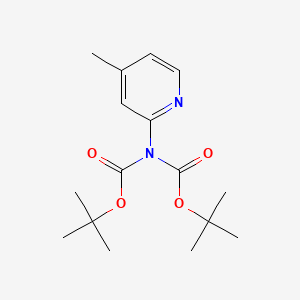
![8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)

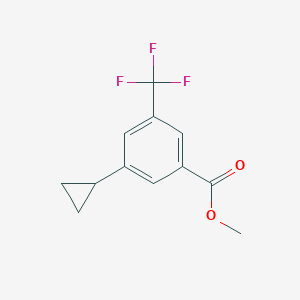
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B13918773.png)
